4-Bromo-2-methyl-N-(2,2,2-trifluoro-ethyl)-benzamide 4-Bromo-2-methyl-N-(2,2,2-trifluoro-ethyl)-benzamide
Brand Name: Vulcanchem
CAS No.: 864725-41-7
VCID: VC3075870
InChI: InChI=1S/C10H9BrF3NO/c1-6-4-7(11)2-3-8(6)9(16)15-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16)
SMILES: CC1=C(C=CC(=C1)Br)C(=O)NCC(F)(F)F
Molecular Formula: C10H9BrF3NO
Molecular Weight: 296.08 g/mol

4-Bromo-2-methyl-N-(2,2,2-trifluoro-ethyl)-benzamide

CAS No.: 864725-41-7

Cat. No.: VC3075870

Molecular Formula: C10H9BrF3NO

Molecular Weight: 296.08 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-methyl-N-(2,2,2-trifluoro-ethyl)-benzamide - 864725-41-7

Specification

CAS No. 864725-41-7
Molecular Formula C10H9BrF3NO
Molecular Weight 296.08 g/mol
IUPAC Name 4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)benzamide
Standard InChI InChI=1S/C10H9BrF3NO/c1-6-4-7(11)2-3-8(6)9(16)15-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16)
Standard InChI Key GZDNDRHHNXGAIW-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Br)C(=O)NCC(F)(F)F
Canonical SMILES CC1=C(C=CC(=C1)Br)C(=O)NCC(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

4-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)-benzamide is a substituted benzamide compound characterized by specific functional groups attached to a central benzene ring. The compound is identified by CAS registry number 864725-41-7, providing a unique identifier for this specific chemical entity . The molecular structure features a benzene ring with a bromine atom at the para (4-) position, a methyl group at the ortho (2-) position, and a benzamide moiety with a 2,2,2-trifluoroethyl substituent on the nitrogen.

The compound possesses a molecular formula of C10H9BrF3NO, indicating its elemental composition comprises ten carbon atoms, nine hydrogen atoms, one bromine atom, three fluorine atoms, one nitrogen atom, and one oxygen atom . This molecular composition results in a calculated molecular weight of 296.087 g/mol, placing it in the small-molecule category of organic compounds .

Structural Features and Bond Characteristics

The molecular architecture of 4-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)-benzamide incorporates several key structural elements that influence its chemical behavior:

  • A para-substituted bromine atom on the benzene ring, which contributes to the compound's electronic distribution and reactivity

  • An ortho-positioned methyl group that creates steric effects and influences the rotational freedom of adjacent groups

  • A benzamide linkage (C(=O)NH) that provides hydrogen bonding capabilities

  • A 2,2,2-trifluoroethyl substituent on the nitrogen atom of the amide, which significantly affects the polarity and hydrogen bonding properties

This structural arrangement creates a molecule with distinct electronic and steric properties that determine its physical characteristics, chemical reactivity, and potential biological interactions.

Physicochemical Properties

The physicochemical properties of 4-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)-benzamide are directly influenced by its structural features, particularly the presence of halogen atoms (bromine and fluorine) and the amide functional group.

Physical Properties

Based on its structure and similar compounds, 4-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)-benzamide is expected to appear as a crystalline solid at room temperature. The presence of both a bromine atom and a trifluoromethyl group significantly affects its physical properties, particularly its melting point, solubility, and lipophilicity.

The compound's molecular weight of 296.087 g/mol places it in a range suitable for various applications, including potential pharmaceutical research and material science applications. The melting point is expected to be influenced by the intermolecular forces, particularly hydrogen bonding through the amide group.

Chemical Properties and Reactivity

The chemical behavior of 4-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)-benzamide is predominantly influenced by several structural features:

These chemical properties suggest potential reactivity patterns that could be exploited in synthetic pathways or application development.

Comparative Analysis with Related Compounds

To provide context for understanding 4-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)-benzamide, a comparison with structurally related compounds is valuable.

Structural Comparison with Related Benzamides

The table below compares key features of 4-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)-benzamide with related compounds found in the search results:

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberDistinctive Features
4-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)-benzamideC10H9BrF3NO296.087864725-41-7Contains 2-methyl group and trifluoroethyl substituent
4-bromo-N-(2,2,2-trifluoroethyl)benzamideC9H7BrF3NO282.06214261-65-1Lacks the 2-methyl group
4-Bromo-2-(difluoromethoxy)-N-ethylbenzamideC10H10BrF2NO2294.09Not providedHas difluoromethoxy group at ortho position and ethyl on nitrogen

This comparison highlights the structural variations among these related benzamides, particularly in terms of substituent patterns and functional group arrangements.

Chemical Reactivity Comparison

The differences in substitution patterns would be expected to influence the chemical reactivity of these compounds:

  • The presence of the 2-methyl group in 4-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)-benzamide likely creates steric hindrance around the amide bond

  • The trifluoroethyl group significantly affects the electronics of the amide nitrogen compared to a simple ethyl group

  • The para-bromine substituent provides a reactive site for various transformations across all these compounds

These comparative insights help position 4-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)-benzamide within the broader context of substituted benzamides.

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